N-[4-(benzylcarbamoyl)phenyl]-2-fluorobenzamide
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Overview
Description
N-[4-(benzylcarbamoyl)phenyl]-2-fluorobenzamide is an organic compound with the molecular formula C21H17FN2O2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of N-[4-(benzylcarbamoyl)phenyl]-2-fluorobenzamide involves several steps. One common method includes the reaction of 4-aminobenzamide with benzyl isocyanate to form the intermediate N-(4-aminophenyl)benzamide. This intermediate is then reacted with 2-fluorobenzoyl chloride under appropriate conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[4-(benzylcarbamoyl)phenyl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(benzylcarbamoyl)phenyl]-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(benzylcarbamoyl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-[4-(benzylcarbamoyl)phenyl]-2-fluorobenzamide can be compared with other similar compounds, such as:
- N-[4-(benzylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide
- N-[4-(benzylcarbamoyl)phenyl]-2-iodobenzamide
- N-[4-(benzylcarbamoyl)phenyl]-2-(benzylsulfanyl)benzamide
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific fluorine substitution, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[4-(benzylcarbamoyl)phenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2/c22-19-9-5-4-8-18(19)21(26)24-17-12-10-16(11-13-17)20(25)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTUBTDTDKDJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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